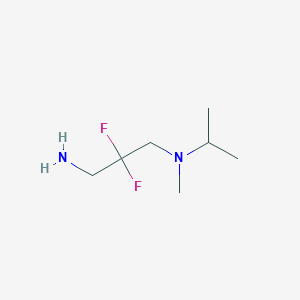![molecular formula C13H14ClNO B13182818 8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a 4-chlorophenyl group and an azaspiro moiety. The presence of the spirocyclic system imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the spirocyclic intermediate.
Final modifications: Additional steps may include purification and characterization using techniques like NMR and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-(4-Chlorophenyl)-6-azaspiro[3
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.4]octan-5-one: A structurally related compound with a similar spirocyclic core but lacking the 4-chlorophenyl group.
1-Methyl-5-(spiro[3.4]octan-8-ylamino)piperidin-2-one: Another spirocyclic compound with different substituents, offering distinct chemical properties.
Uniqueness
8-(4-Chlorophenyl)-6-azaspiro[34]octan-5-one stands out due to the presence of the 4-chlorophenyl group, which imparts unique electronic and steric effects
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
8-(4-chlorophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14ClNO/c14-10-4-2-9(3-5-10)11-8-15-12(16)13(11)6-1-7-13/h2-5,11H,1,6-8H2,(H,15,16) |
InChI-Schlüssel |
VDLATAVBNODUKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


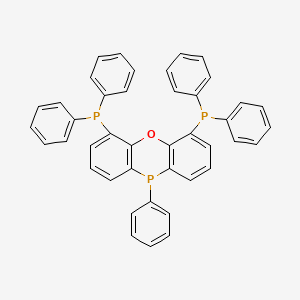

![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
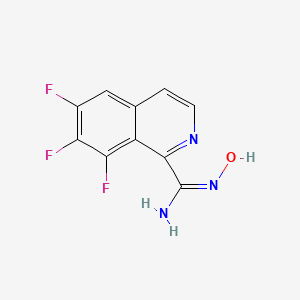
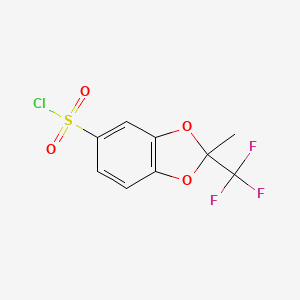

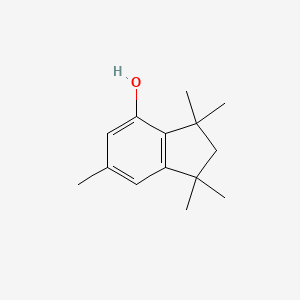
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
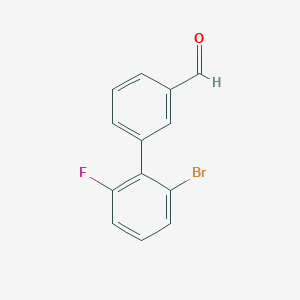
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
